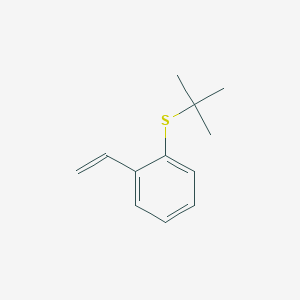
2-(tert-Butylthio)styrene
Cat. No. B8402871
M. Wt: 192.32 g/mol
InChI Key: XUSWQUAIYLNZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08513151B2
Procedure details


Methyl triphenylphosphonium iodide (1.57 g, 3.88 mmol) was dissolved in 25 ml ether in a 50 mL round-bottomed flask under dry nitrogen. To the mixture was added in one portion at 0° C. potassium tert-butoxide (0.47 g, 4.19 mmol) and it was stirred for 10 min at room temperature. 2-(tert-butylsulfanyl)benzenecarbaldehyde (2.77 mmol) was added in one portion at 0° C. and the reaction mixture was stirred until complete disappearance of the reactants (24 hr) at room temperature (followed by TLC). The mixture was added to 50 mL of saturated sodium bicarbonate solution, followed by extraction with 3×50 ml portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using petroleum ether 60-80 as eluent. 0.37 g, 70%, colorless oil. 1H NMR (200 MHz, CDCl3): δ 1.26 (s, 9H), 5.28 (dd, J1=11.0, J2=1.2, 1H), 5.68 (dd, J1=17.8, J2=1.2, 1H), 7.17-7.67 (m, 5H) ppm.





Identifiers


|
REACTION_CXSMILES
|
[I-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[C:28]([S:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[CH:39]=O)([CH3:31])([CH3:30])[CH3:29].C(=O)(O)[O-].[Na+]>CCOCC>[C:28]([S:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[CH:39]=[CH2:2])([CH3:31])([CH3:30])[CH3:29] |f:0.1,2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.47 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
2.77 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)SC1=C(C=CC=C1)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 10 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred until complete disappearance of the reactants (24 hr) at room temperature (followed by TLC)
|
|
Duration
|
24 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with 3×50 ml portions of ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was further purified by chromatography on silica gel
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)SC1=C(C=CC=C1)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
